molecular formula C17H15F3O2 B1327501 3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone CAS No. 898775-00-3

3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone

Cat. No.: B1327501
CAS No.: 898775-00-3
M. Wt: 308.29 g/mol
InChI Key: SWYHIMUQQNATTC-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a methoxy group on the phenyl ring and a trifluoromethyl group on the propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone typically involves the use of Grignard reagents and Suzuki-Miyaura coupling reactions. One common method involves the reaction of 3-methoxyphenylmagnesium bromide with 4’-trifluoromethylpropiophenone under anhydrous conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the propiophenone structure can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylacetone
  • 4’-Trifluoromethylacetophenone
  • 3-Methoxyphenylpropanone

Uniqueness

3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone is unique due to the presence of both a methoxy group and a trifluoromethyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O2/c1-22-15-4-2-3-12(11-15)5-10-16(21)13-6-8-14(9-7-13)17(18,19)20/h2-4,6-9,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYHIMUQQNATTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644241
Record name 3-(3-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-00-3
Record name 3-(3-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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